molecular formula C10H9FO B1310449 7-Fluoro-1-tetralone CAS No. 2840-44-0

7-Fluoro-1-tetralone

Cat. No. B1310449
CAS RN: 2840-44-0
M. Wt: 164.18 g/mol
InChI Key: UCBYBFAJSWCTLG-UHFFFAOYSA-N
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Description

7-Fluoro-1-tetralone is a fluorinated organic compound that is part of the tetralone family, which are ketones derived from tetralin (1,2,3,4-tetrahydronaphthalene). The presence of the fluorine atom at the 7th position of the tetralone ring system can significantly alter the chemical and physical properties of the molecule, potentially leading to unique reactivity and applications in organic synthesis.

Synthesis Analysis

The synthesis of fluorinated tetralone derivatives has been explored in various studies. For instance, the use of fluorotetraphenylbismuth has been reported as an efficient reagent for the alpha-phenylation of carbonyl compounds, which could be applied to the synthesis of fluorinated tetralones . This method demonstrates the potential for high yields and regioselectivity, which is crucial for the synthesis of compounds like 7-Fluoro-1-tetralone. Additionally, the synthesis of various fluorinated indanone, tetralone, and naphthone derivatives has been achieved through Claisen condensations and selective fluorinations, indicating that similar methodologies could be adapted for the synthesis of 7-Fluoro-1-tetralone .

Molecular Structure Analysis

The molecular structure of fluorinated tetralones is influenced by the presence of the fluorine atom. For example, the crystallographic analysis of fluorinated compounds has shown that the introduction of fluorine can lead to unique structural features, such as the preference for a chelated cis-enol form in trifluoroacetylated ketones . This suggests that the molecular structure of 7-Fluoro-1-tetralone could also exhibit distinct characteristics due to the fluorine substitution.

Chemical Reactions Analysis

Fluorinated tetralones can undergo various chemical reactions, leveraging the reactivity of the fluorine atom. The enantioselective electrophilic fluorination of α-aryl-tetralones using N-fluoroammonium salts of cinchonine has been described, which allows for the synthesis of 2-fluoro-2-aryl-1-tetralones with high yields and good enantioselectivity . This reaction showcases the potential for synthesizing enantiomerically enriched fluorinated tetralones, which could be relevant for the synthesis and study of 7-Fluoro-1-tetralone.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated tetralones are expected to be influenced by the fluorine atom's electronegativity and its impact on the electronic structure of the molecule. While specific data on 7-Fluoro-1-tetralone is not provided, the studies on related compounds suggest that fluorination can affect the compound's boiling point, solubility, and stability . The thermal stability of fluorotetraphenylbismuth, for example, indicates that fluorinated tetralones could also exhibit enhanced stability . Additionally, the unique structural features observed in crystallographic studies of fluorinated ketones imply that 7-Fluoro-1-tetralone may have distinct solid-state properties .

Scientific Research Applications

Enzymatic Synthesis

One study focused on engineering a carbonyl reductase to improve its catalytic performance towards α-tetralone, a class of bulky ketones, including halogenated α-tetralones like 7-fluoro-α-tetralone. The mutant enzyme exhibited a 16.3-fold higher activity towards 7-fluoro-α-tetralone compared to the wild type, showcasing its potential as a tool for the synthesis of chiral α-tetralols with improved stereoselectivity and efficiency (Li et al., 2021).

Safety And Hazards

7-Fluoro-1-tetralone is harmful if swallowed and harmful to aquatic life with long-lasting effects . It should be handled with care, avoiding release to the environment .

Future Directions

While specific future directions for 7-Fluoro-1-tetralone were not found in the available literature, research into fluorinated indanone, tetralone, and naphthone derivatives continues to be of interest due to their potential medicinal, industrial, and herbicidal properties .

properties

IUPAC Name

7-fluoro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBYBFAJSWCTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)F)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438833
Record name 7-Fluoro-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1-tetralone

CAS RN

2840-44-0
Record name 7-Fluoro-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A stirred mixture of 4-(p-fluorophenyl) butanoic acid (23g; 0.126 mole) and 85% polyphosphoric acid (200g) was heated at 100° C for 4 hrs., cooled, and poured onto ice-water (800g). After through stirring the precipitated tetralone was filtered off, washed well with water, and recrystallised from ethanol to give 13.07g (63%) of material of m.p. 56°-57° C. (Found; C, 73.31; H, 5.72; C10H9FO requires; C, 73.13; H, 5,53%).
Quantity
0.126 mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Synthesis routes and methods II

Procedure details

To a mixture of aluminum chloride (66 g, 0.50 mol) in carbon disulfide (600 mL) was added dropwise a solution of 4-(4-fluorophenyl)butyryl chloride (75.3 g, 0.37 mole) in carbon disulfide (260 mL) keeping the internal temperature below 10° C. After refluxing for 0.5 h, the reaction mixture was poured into a mixture of concentrated HCl (50 mL) and ice water (800 mL). The mixture was filtered and extracted with diethyl ether. The diethyl ether extracts were dried and concentrated it7 vacuo to give crude 7-fluoro-1-tetralone. Vacuum distillation gave pure 7-fluoro-1-tetralone b.p., 83° C. at 0.3 mm Hg which solidified to a white solid (94%). m.p., 62°-64° C. (lit, J. Am. Chem. Soc., 89, 386, 1967, m.p., 63.5°-65.0° C.);
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
75.3 g
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

0.055 mol of the compound obtained in Step D is introduced into a 500 ml round-bottomed flask together with 100 g of polyphosphoric acid. The reaction mixture is heated at 60° C. for 4 hours. The mixture is then cooled and poured into water; the precipitate formed is then dried and recrystallised.
Quantity
0.055 mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
R Warmuth, TE Munsch, RA Stalker, B Li, A Beatty - Tetrahedron, 2001 - Elsevier
Different benzocycloalkane-1-amino-1-carboxylic acids 1a–e have been synthesized via an asymmetric Strecker reaction using (S)-α-methylbenzylamine and (R)-phenylglycinol as …
Number of citations: 43 www.sciencedirect.com
T Ohkuma, T Hattori, H Ooka, T Inoue, R Noyori - Organic Letters, 2004 - ACS Publications
… The 7-methoxy- and 7-fluoro-1-tetralone, 1d and 1e, were hydrogenated with (S,R)-3c in excellent enantioselectivity (>99:1). Electronic properties of the C(7) substituents did not affect …
Number of citations: 133 pubs.acs.org
JA Harrison, AJ Nielson, MA Sajjad… - European Journal of …, 2016 - Wiley Online Library
Structures and properties for the complexes [RhCl(CO) 2 (L)] (L = 1‐tetralone oximes and imines) containing anagostic C–H separations were obtained from density functional …
B Gauni, K Mehariya, A Shah… - Letters in Drug Design …, 2021 - ingentaconnect.com
… In 2019, 2-bromo-1-tetralones were patented, which consist of 2-bromo-6,7-dichloro-1-tetralone 13 and 2-bromo-7fluoro-1-tetralone 14 synthesized using Friedel-crafts reaction. These …
Number of citations: 4 www.ingentaconnect.com
AE Sardauna, M Abdulrasheed, A Nzila, MM Musa - Molecular Catalysis, 2023 - Elsevier
Biocatalytic asymmetric reduction of prochiral bulky-bulky ketones is an attractive approach to produce their corresponding valuable enantiopure alcohols. These ketones contain alkyl …
Number of citations: 3 www.sciencedirect.com
SM Lim, Y Jeong, S Lee, H Im, HS Tae… - Journal of medicinal …, 2015 - ACS Publications
… To a solution of KO t Bu (1.64 g, 14.6 mmol) in anhydrous t BuOH (21.0 mL) which had previously been saturated with O 2 was added a solution of 7-fluoro-1-tetralone (7a, 300 mg, 1.83 …
Number of citations: 62 pubs.acs.org
PG Jagtap, A Degterev, S Choi, H Keys… - Journal of medicinal …, 2007 - ACS Publications
Necroptosis is a regulated caspase-independent cell death mechanism that can be induced in multiple cell types and is characterized by morphological features resembling necrosis. …
Number of citations: 99 pubs.acs.org
CY Lin, HY Wu, YL Hsu, TJR Cheng… - Journal of Medicinal …, 2020 - ACS Publications
… , RJ-LC-07-48, was synthesized from 7-fluoro-1-tetralone (12). As shown in Scheme 1, 7-fluoro-1-tetralone was regioselectively oxidized to 2-hydroxynaphthoquinone (13) under an …
Number of citations: 11 pubs.acs.org
Y Wang, A Hedblom, SK Koerner, M Li… - Bioorganic & medicinal …, 2016 - Elsevier
… Sodium hydroxide (8 M, 0.6 mL) was added to a mixture of 7-fluoro-1-tetralone (82 mg, 0.5 mmol) and N-methyl-indole-5-carbaldehyde (80 mg, 0.5 mmol) in three (3) mL of EtOH and …
Number of citations: 28 www.sciencedirect.com
ZA Al-Saihati - 2020 - thesis.library.caltech.edu
The direct dehydroaromatization of C(sp³)–H alkanes may seem conceptually simple but in fact is a challenging transformation. Industrially practiced methods utilize energy intensive …
Number of citations: 2 thesis.library.caltech.edu

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